(Z)-2-(5-(2,4-dimethoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-(5-(2,4-dimethoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid is a synthetic organic compound characterized by its unique structure, which includes a thiazolidine ring, a benzylidene group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(5-(2,4-dimethoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid typically involves the following steps:
Formation of the Thiazolidine Ring: The thiazolidine ring is formed by the reaction of cysteine or a cysteine derivative with a carbonyl compound, such as an aldehyde or ketone, under acidic or basic conditions.
Introduction of the Benzylidene Group: The benzylidene group is introduced through a condensation reaction between the thiazolidine ring and 2,4-dimethoxybenzaldehyde. This reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the double bond.
Acetic Acid Moiety Addition:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylidene group, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can target the double bond in the benzylidene group, converting it to a single bond and forming a saturated derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(5-(2,4-dimethoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound has shown potential as a pharmacophore for the development of new drugs. Its structural features make it a candidate for the design of inhibitors or modulators of specific biological targets, such as enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. It may also find applications in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of (Z)-2-(5-(2,4-dimethoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzylidene group and the thiazolidine ring are key structural features that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-(5-(2,4-dimethoxybenzylidene)-4-oxothiazolidin-3-yl)acetic acid: A similar compound with a slightly different structure, lacking one of the oxo groups on the thiazolidine ring.
(Z)-2-(5-(2,4-dimethoxybenzylidene)-2,4-dioxothiazolidin-3-yl)propanoic acid: A derivative with a propanoic acid moiety instead of an acetic acid moiety.
Uniqueness
The uniqueness of (Z)-2-(5-(2,4-dimethoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the benzylidene and thiazolidine moieties allows for versatile reactivity and potential for diverse applications.
Properties
Molecular Formula |
C14H13NO6S |
---|---|
Molecular Weight |
323.32 g/mol |
IUPAC Name |
2-[(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C14H13NO6S/c1-20-9-4-3-8(10(6-9)21-2)5-11-13(18)15(7-12(16)17)14(19)22-11/h3-6H,7H2,1-2H3,(H,16,17)/b11-5- |
InChI Key |
WPTIPNFSJICZEU-WZUFQYTHSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)O)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.